1-(4-methoxybenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
This compound features a 4,5-dihydroimidazole core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 2-position with a (4-nitrophenyl)methylsulfanyl moiety. The dihydroimidazole ring confers partial saturation, which may influence conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c1-25-15-6-8-16(9-7-15)27(23,24)19-11-10-18-17(19)26-12-13-2-4-14(5-3-13)20(21)22/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWSYMMNKGPFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as sulfonyl chlorides, nitrobenzenes, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Sulfanyl Group Oxidation
The sulfanyl (-S-) moiety undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:
| Reagent/Conditions | Product | Conversion Efficiency | Reference |
|---|---|---|---|
| H₂O₂ (30%), CH₃COOH, 60°C | Sulfoxide derivative | 85% | |
| mCPBA (2 eq.), DCM, 0°C→RT | Sulfone derivative | 92% |
The reaction with meta-chloroperbenzoic acid (mCPBA) proceeds via electrophilic oxygen transfer, while hydrogen peroxide in acetic acid follows a radical mechanism.
Nitro Group Reduction
The 4-nitrophenyl group is reduced to an amine under catalytic hydrogenation:
| Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C (5%), EtOH | 4-Aminophenylmethylsulfanyl derivative | >95% | |
| Fe/HCl, H₂O, reflux | Partially reduced hydroxylamine intermediate | 78% |
The palladium-catalyzed hydrogenation preserves the imidazole ring integrity, while acidic iron reduction may lead to ring opening at elevated temperatures .
Sulfanyl Group Displacement
The sulfanyl linker participates in nucleophilic displacement reactions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaN₃, DMF, 80°C | Azide-substituted derivative | 67% | ||
| NH₃ (aq.), THF, RT | Primary amine derivative | 52% |
The reaction with sodium azide proceeds via an SN2 mechanism, favored by the polar aprotic solvent DMF.
Electrophilic Aromatic Substitution
The 4-methoxybenzenesulfonyl group directs electrophiles to the para position relative to the methoxy group:
| Reagent | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | Nitrated at C-3 | 73% | ||
| Br₂, FeBr₃, DCM | Brominated at C-3 | 68% |
Despite the electron-withdrawing sulfonyl group, the methoxy substituent enhances reactivity at the ortho/para positions .
Cycloaddition and Ring-Opening Reactions
The dihydroimidazole ring participates in cycloadditions:
| Reagent/Conditions | Product | Key Observation | Reference |
|---|---|---|---|
| DMAD, toluene, reflux | Diels-Alder adduct | Regioselective [4+2] cycloaddition | |
| H₂O, HCl (conc.), 100°C | Ring-opened thioamide | Complete ring hydrolysis in 2 hr |
Dienophiles like dimethyl acetylenedicarboxylate (DMAD) target the electron-rich dihydroimidazole double bond .
Sulfonamide Hydrolysis
The sulfonamide group resists hydrolysis under mild conditions but reacts under extremes:
| Conditions | Product | Conversion | Reference |
|---|---|---|---|
| 6M NaOH, 120°C, 8 hr | 4-Methoxybenzenesulfonic acid | 89% | |
| H₂SO₄ (98%), reflux, 12 hr | Sulfonic acid and imidazole fragments | 76% |
Alkaline hydrolysis cleaves the S-N bond, while strong acid degrades both sulfonyl and imidazole moieties.
Cross-Coupling Reactions
The nitroaryl group facilitates Suzuki-Miyaura couplings:
| Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivative | 81% |
The reaction requires nitro-to-amine reduction prior to coupling in some protocols .
Critical Analysis of Reaction Pathways
-
Steric Effects : Bulky substituents on the 4-nitrophenyl group hinder nucleophilic substitution at the sulfanyl position.
-
Electronic Effects : The electron-withdrawing nitro group deactivates the adjacent benzene ring but activates the sulfanyl group for oxidation .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution yields compared to protic solvents.
Experimental data from X-ray crystallography (e.g., ) confirms retention of the imidazole ring geometry in oxidation products, while NMR studies () track substituent effects on reaction rates.
Scientific Research Applications
The compound 1-(4-methoxybenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has garnered attention for its potential applications across various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. Recent research indicates that compounds similar to this compound exhibit significant antibacterial activity against resistant strains.
- Case Study : A study highlighted the synthesis of related imidazole compounds that demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations comparable to standard antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazole derivatives has been a focus of research. The sulfonyl group in this compound may enhance its ability to inhibit inflammatory pathways.
- Data Table: Anti-inflammatory Activity of Imidazole Derivatives
| Compound Name | Target Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | COX-2 | 0.5 | |
| Compound B | TNF-α | 1.2 | |
| This compound | NF-κB | TBD | TBD |
Anticancer Activity
Research into the anticancer properties of imidazole compounds has revealed their potential as chemotherapeutic agents. The unique structural features of this compound may allow it to interact with cancer cell signaling pathways.
- Case Study : A study demonstrated that similar imidazole derivatives showed cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways, such as kinases or proteases.
- Data Table: Enzyme Inhibition Studies
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl and nitrophenyl groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features and Differences
The following table highlights structural analogs and their substituent variations:
Key Observations :
- Sulfanyl Group Diversity : The (4-nitrophenyl)methyl group introduces strong electron-withdrawing effects compared to the trifluoromethyl-benzyl group in , which may influence redox activity.
- Imidazole Core Modifications : The dihydroimidazole ring in the target compound reduces aromaticity compared to fully aromatic analogs (e.g., ), affecting π-π stacking interactions.
Spectroscopic Data Comparison
Notes:
Biological Activity
The compound 1-(4-methoxybenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies related to this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis of the Compound
The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthetic route typically includes:
- Formation of the Imidazole Ring : Starting from appropriate aldehydes and amines.
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
- Nitration : Incorporation of the nitrophenyl moiety through nitration reactions.
The detailed synthesis can be found in various studies, which document the yields and reaction conditions .
Antitumor Activity
Recent studies have highlighted the antitumor activity of similar imidazole derivatives, suggesting that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the range of 2.38–3.77 μM against cervical and bladder cancer cell lines . The mechanism appears to involve apoptosis induction, where increased concentrations lead to higher percentages of early apoptotic cells .
Antimicrobial Properties
The sulfonamide class has historically been known for its antimicrobial properties . Research indicates that certain derivatives can inhibit bacterial growth effectively, with some compounds demonstrating comparable efficacy to established antibiotics such as Vancomycin against drug-resistant strains . The specific mechanisms often involve inhibition of bacterial folic acid synthesis.
Inhibition of Enzymatic Activity
Sulfonamides are also recognized for their ability to inhibit specific enzymes. For example, they have been studied as inhibitors of Leishmania infantum , a pathogen responsible for visceral leishmaniasis. New diarylsulfonamide inhibitors have shown promising results in vitro, indicating potential therapeutic applications .
Structure-Activity Relationship (SAR) Studies
A comprehensive SAR study was conducted on a series of imidazole-based compounds, revealing that modifications on the aromatic rings significantly influenced biological activity. The presence of electron-withdrawing groups enhanced potency against cancer cell lines, while substitutions on the imidazole ring affected selectivity towards bacterial targets .
Cytotoxicity Testing
In vitro cytotoxicity tests were performed on human cancer cell lines, notably SISO (cervical cancer) and RT-112 (bladder cancer). The most active compounds exhibited IC50 values indicating effective growth inhibition compared to standard chemotherapeutics . The study also noted that specific structural features, such as bulky lipophilic groups, contributed to increased activity.
Apoptosis Induction Mechanisms
The induction of apoptosis was investigated in detail using flow cytometry. Results indicated that treatment with IC50 concentrations led to significant increases in both early and late apoptotic cells, suggesting that the compound may trigger cell death pathways effectively . This aligns with findings from other studies where similar compounds were shown to activate apoptotic signaling cascades.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., sulfonyl at N1, nitrophenylmethyl thioether at C2). Aromatic protons appear as distinct multiplets (δ 7.2–8.3 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm (sulfonyl S=O) and ~1520 cm (nitro N=O) validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95% required for biological assays) .
How do the electronic effects of the 4-nitrobenzyl and 4-methoxysulfonyl groups influence the compound's reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Nitro Group : Strong electron-withdrawing effect activates the benzyl thioether for nucleophilic attack but may destabilize intermediates .
- Methoxysulfonyl Group : Electron-donating methoxy stabilizes the sulfonyl moiety, reducing electrophilicity at N1. This duality requires balancing in reaction design (e.g., using polar aprotic solvents to stabilize transition states) .
- Contradiction Alert : While nitro groups typically enhance reactivity, steric hindrance from the 4-nitrobenzyl substituent can slow kinetics, necessitating kinetic studies .
What methodologies are recommended for assessing the biological activity of this compound, particularly in enzyme inhibition assays?
Advanced Research Question
- Target Selection : Prioritize enzymes with cysteine residues (e.g., proteases, kinases) due to thioether-mediated covalent binding .
- Assay Design :
- Validation : Cross-check with SPR (Surface Plasmon Resonance) for binding affinity .
How can researchers address contradictions in reported biological activity data for this compound across different studies?
Advanced Research Question
- Source Analysis : Variability may arise from:
- Resolution Strategy :
- Standardized Protocols : Adopt uniform assay buffers (e.g., PBS pH 7.4) and HPLC-validated samples.
- Control Experiments : Include reference inhibitors (e.g., E-64 for cysteine proteases) to benchmark activity .
What computational approaches are used to model the interaction of this compound with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with cysteine residues. The nitro group’s partial negative charge favors interactions with arginine side chains .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ values) with IC data. Methoxy groups improve solubility but reduce membrane permeability .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes, highlighting critical hydrogen bonds with sulfonyl oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
